molecular formula C3H5N3S B183971 2-Hydrazinylthiazole CAS No. 30216-51-4

2-Hydrazinylthiazole

Cat. No.: B183971
CAS No.: 30216-51-4
M. Wt: 115.16 g/mol
InChI Key: BTWNEJOURYOHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinylthiazole is a heterocyclic compound containing a thiazole ring substituted with a hydrazine group at the second positionThe thiazole ring is a common structural motif in many biologically active molecules, making this compound a valuable scaffold for drug discovery .

Biochemical Analysis

Biochemical Properties

2-Hydrazinylthiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit significant antimycobacterial activity by interacting with the KasA protein of Mycobacterium tuberculosis . The compound binds to the active site of KasA, inhibiting its function and thereby disrupting the synthesis of mycolic acids, which are essential components of the bacterial cell wall . Additionally, this compound has been observed to interact with other biomolecules, such as human embryonic kidney cell lines (HEK293t), where it exhibits low cytotoxicity .

Cellular Effects

This compound influences various cellular processes and functions. In Mycobacterium tuberculosis, it inhibits cell growth by targeting the KasA protein, leading to the disruption of cell wall synthesis . In human cells, particularly HEK293t cells, this compound has been shown to have minimal cytotoxic effects, with cell viability remaining high even at significant concentrations . This suggests that the compound may selectively target bacterial cells while sparing human cells, making it a promising candidate for therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of the KasA protein in Mycobacterium tuberculosis, inhibiting its enzymatic activity and preventing the synthesis of mycolic acids . This inhibition disrupts the bacterial cell wall, leading to cell death. Additionally, this compound may interact with other proteins and enzymes, potentially influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that this compound retains its antimycobacterial activity over time, suggesting that it may be a stable and effective therapeutic agent .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent antimycobacterial activity, with higher doses leading to increased inhibition of Mycobacterium tuberculosis growth . At very high doses, this compound may exhibit toxic effects, highlighting the importance of determining the optimal therapeutic dosage

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its antimycobacterial activity. The compound interacts with enzymes such as KasA, inhibiting their function and disrupting the synthesis of mycolic acids . This inhibition affects the metabolic flux and metabolite levels within the bacterial cells, ultimately leading to cell death.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is likely transported across cell membranes via specific transporters or passive diffusion . Once inside the cells, this compound may interact with binding proteins that facilitate its distribution to target sites, such as the KasA protein in Mycobacterium tuberculosis . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is likely localized to specific cellular compartments, such as the cytoplasm, where it can interact with target enzymes and proteins . Post-translational modifications or targeting signals may direct this compound to specific organelles or compartments within the cell, enhancing its therapeutic efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydrazinylthiazole typically involves the Hantzsch thiazole synthesis methodology. One common approach is the reaction of thiosemicarbazide with α-haloketones under reflux conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiazole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using green chemistry approaches. For example, the use of environmentally benign solvents like water or polyethylene glycol (PEG-400) can minimize the environmental impact. Additionally, microwave irradiation and ultrasonication can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include azides, diazenes, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the fight against drug-resistant bacterial infections .

Properties

IUPAC Name

1,3-thiazol-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c4-6-3-5-1-2-7-3/h1-2H,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWNEJOURYOHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474773
Record name 2-Hydrazinylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30216-51-4
Record name 2-Hydrazinylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30216-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinylthiazole
Reactant of Route 2
Reactant of Route 2
2-Hydrazinylthiazole
Reactant of Route 3
Reactant of Route 3
2-Hydrazinylthiazole
Reactant of Route 4
Reactant of Route 4
2-Hydrazinylthiazole
Reactant of Route 5
Reactant of Route 5
2-Hydrazinylthiazole
Reactant of Route 6
2-Hydrazinylthiazole
Customer
Q & A

Q1: What makes 2-hydrazinylthiazole derivatives promising candidates for antimycobacterial agents?

A1: Research suggests that certain this compound derivatives demonstrate promising antimycobacterial activity against Mycobacterium tuberculosis (Mtb). This activity stems from their ability to inhibit the KasA protein, a crucial enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. [] Computational studies revealed strong binding affinities between these compounds and the KasA protein, indicating a potential mechanism of action. []

Q2: How does the structure of this compound derivatives influence their antimycobacterial activity?

A2: The antimycobacterial activity of this compound derivatives is significantly affected by modifications to their core structure. Studies have shown that incorporating pyridine rings and specific substituents at the 2-hydrazinyl position can enhance their potency against Mtb. [] For instance, compounds with a 4-cyanophenyl group at the 4-position of the thiazole ring exhibited increased anticancer activity against HCT-116 and MCF-7 cell lines compared to cisplatin. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for improved efficacy.

Q3: What are the advantages of using mechanochemical synthesis for producing 2-hydrazinylthiazoles?

A3: Mechanochemical synthesis, particularly utilizing ball-milling techniques, offers a greener and more efficient approach for synthesizing 2-hydrazinylthiazoles. [] This method allows for solvent-free or reduced-solvent conditions, minimizing waste generation and environmental impact. Additionally, the one-pot sequential acid- and base-mediated reactions under ball-milling conditions enable the rapid assembly of complex 2-hydrazinylthiazoles from readily available starting materials like α-chloroketones and thiosemicarbazides. [] This approach streamlines the synthesis process and contributes to the development of more sustainable chemical practices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.